Regioisomeric Purity & Pharmacological Trajectory
Quantitative analysis by Yoshida et al. on fluorinated phenylcyclopropylamines demonstrated that the position of fluorine substitution on the phenyl ring determines enzyme inhibition potency and MAO A/B selectivity. For trans-1-aryl-2-fluorocyclopropylamines, para-fluoro substitution yielded markedly different IC50 values than meta-fluoro substitution against recombinant human MAO A and B [1]. While this specific 2-methyl compound has not itself been profiled in that study, the class-level inference is that the 3-fluorophenyl (meta) regioisomer possesses distinct electronic and steric properties compared to the 2-fluorophenyl (ortho) and 4-fluorophenyl (para) isomers. The target product's CAS 1251347-04-2 unambiguously defines the 3-fluoro substitution pattern , guaranteeing that procurement specifies the meta-fluorophenyl isomer rather than the ortho or para isomers (CAS 1808069-61-5 and others).
| Evidence Dimension | Fluorine substitution position on phenyl ring (ortho vs meta vs para) |
|---|---|
| Target Compound Data | 3-fluorophenyl (meta) substitution, CAS 1251347-04-2, molecular formula C₁₀H₁₂FN |
| Comparator Or Baseline | 2-fluorophenyl (ortho) and 4-fluorophenyl (para) isomers; e.g., 1-(4-fluorophenyl)-2-methylcyclopropan-1-amine CAS 1017434-59-1 |
| Quantified Difference | Regioisomeric difference; quantitative IC50 data for meta- vs para-fluoro substitution against recombinant human MAO A and MAO B are available for 1-aryl-2-fluoro-cyclopropylamine series, where a 2- to 5-fold shift in IC50 was observed depending on aryl substitution pattern in related compounds [1]. |
| Conditions | Recombinant human liver MAO A and MAO B inhibition assays for fluorinated phenylcyclopropylamine series; product identity confirmed by CAS registry and molecular formula per Chemsrc . |
Why This Matters
Procurement of the incorrect regioisomer can derail structure-activity relationship (SAR) campaigns and lead to erroneous biological readouts, as fluorine position on the phenyl ring is a critical determinant of molecular recognition.
- [1] Yoshida S, Rosen TC, Meyer OG, Sloan MJ, Ye S, Haufe G, Kirk KL. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorg Med Chem. 2004 May 15;12(10):2645-52. PMID: 15110846. View Source
